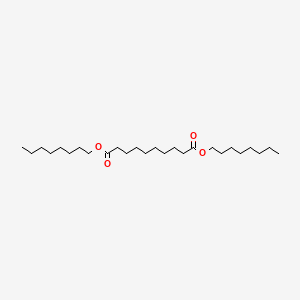

Di-n-octyl sebacate

Description

Properties

IUPAC Name |

dioctyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMDHDXOBDPUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047537 | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-87-3 | |

| Record name | Dioctyl decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl decanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-octyl sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL DECANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Di-n-octyl sebacate

An In-Depth Technical Guide to the Physicochemical Properties of Di-n-octyl Sebacate

Introduction

This compound (DOS), the diester of sebacic acid and n-octanol, is a versatile organic compound with the chemical formula C26H50O4.[1][2] It presents as a colorless to light yellow, oily liquid and is utilized across various industries, notably as a plasticizer, lubricant, and in the formulation of drug delivery systems.[3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation design, performance optimization, and ensuring product stability and safety.

This guide provides a detailed exploration of the core physicochemical properties of this compound, offering both established data and the methodologies for their empirical validation. The insights herein are curated to support the scientific community in leveraging the unique characteristics of this ester in advanced applications.

Molecular Structure and Core Identifiers

The molecular structure of this compound is fundamental to its physical and chemical behaviors. It consists of a central ten-carbon dicarboxylic acid backbone (sebacic acid) esterified at both ends with n-octanol. This structure imparts a significant non-polar character to the molecule, influencing its solubility and interaction with other substances.

References

Di-n-octyl Sebacate: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the chemical identity, synthesis, properties, and applications of Di-n-octyl Sebacate, with a focus on its relevance in research and pharmaceutical development.

Introduction

This compound is a versatile organic compound valued for its properties as a plasticizer and lubricant. As a diester of sebacic acid and n-octanol, it belongs to the class of sebacate esters. Its excellent low-temperature flexibility, high thermal stability, and low volatility make it a compound of significant interest in various industrial and scientific fields. For researchers, scientists, and drug development professionals, an understanding of its chemical and physical characteristics, synthesis, and biocompatibility is crucial for its potential application in advanced materials and formulations. This guide provides a detailed technical overview of this compound, distinguishing it from its branched-chain isomer, di(2-ethylhexyl) sebacate, and exploring its scientific and pharmaceutical relevance.

Chemical Identification: CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 2432-87-3 to this compound.[1][2] It is crucial to distinguish this from the CAS number for its branched isomer, di(2-ethylhexyl) sebacate (DEHS), which is 122-62-3. While the two are sometimes referred to interchangeably in commercial literature, their molecular structures and toxicological profiles differ.

For clarity and comprehensive database searching, a list of synonyms for this compound is provided below.

| Synonym | Source |

| Dioctyl decanedioate | [1][3] |

| Decanedioic acid, dioctyl ester | [1][3] |

| Sebacic acid, dioctyl ester | [3] |

| Di-n-octyl decanedioate | [3] |

| SEBACIC ACID DI-N-OCTYL ESTER | BOC Sciences |

| Dioctyl-1,10-decanedioate | BOC Sciences |

| decanedioicaciddioctylester | BOC Sciences |

| Witamol 500 | [3] |

Physicochemical Properties

This compound is a colorless to light yellow, oily liquid.[4] Its key physical and chemical properties are summarized in the table below. These properties are fundamental to its function as a plasticizer and lubricant, particularly its low-temperature performance and high thermal stability.

| Property | Value | Reference |

| Molecular Formula | C26H50O4 | [1] |

| Molecular Weight | 426.67 g/mol | |

| Density | 0.910 - 0.917 g/cm³ at 20°C | |

| Melting Point | -48 °C | [5] |

| Boiling Point | 256 °C at 0.7 kPa | [5] |

| Flash Point | >210 °C | |

| Water Solubility | Insoluble | |

| Refractive Index | ~1.450 | |

| Viscosity | 25-27 cP at 27°C | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of sebacic acid with n-octanol. This reaction can be catalyzed by various acids or enzymes.

Chemical Synthesis

A common industrial method involves the direct esterification of sebacic acid and 2-ethylhexanol (to produce the related di(2-ethylhexyl) sebacate, but the principle is the same for this compound using n-octanol) at elevated temperatures (210-225 °C) in the presence of a titanate catalyst.[4] The process typically involves the removal of water as a byproduct to drive the reaction to completion. Subsequent steps include neutralization of the catalyst, removal of excess alcohol, and purification through distillation and filtration to yield a high-purity product.[4]

Experimental Protocol: Chemical Synthesis

-

Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a reflux condenser with a water separator, charge sebacic acid and a molar excess of n-octanol.

-

Catalyst Addition: Heat the mixture to 150-165 °C and add a titanate ester catalyst.[4]

-

Esterification: Increase the temperature to 210-225 °C to initiate the esterification reaction, continuously removing the water formed.[4]

-

Monitoring: Monitor the reaction progress by measuring the acid number of the mixture. The reaction is considered complete when the acid number is ≤ 0.20 mg KOH/g.[4]

-

Workup: Cool the reaction mixture and neutralize the catalyst with an alkaline solution.

-

Purification: Remove the excess n-octanol by vacuum distillation. The crude product is then further purified by adsorption and filtration to obtain the final high-purity this compound.

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions. Immobilized lipases, such as Novozym 435, have been shown to be effective catalysts for the esterification of sebacic acid and 1-octanol.[7] This biocatalytic approach can achieve high conversion rates and produces a high-purity product.[7]

Caption: Enzymatic synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from any unreacted starting materials or byproducts and for confirming its molecular weight and fragmentation pattern.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic ester carbonyl (C=O) stretching vibrations.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the molecular structure of this compound by identifying the different types of protons and carbons and their connectivity.

Applications in Research and Drug Development

While this compound is widely used as a plasticizer in PVC and other polymers to impart low-temperature flexibility, its applications in the scientific and pharmaceutical fields are also noteworthy.

Plasticizer for Medical Devices

This compound can be used as a plasticizer in medical-grade polymers for applications such as tubing and films. Its low toxicity and high stability make it a suitable alternative to some phthalate-based plasticizers.

Pharmaceutical Excipient

As a pharmaceutical excipient, this compound can function as a solvent and emollient in topical formulations.[8] Its potential use in transdermal drug delivery systems is an area of active research, where it may act as a penetration enhancer.

Controlled Drug Release

The use of sebacate esters, such as dibutyl sebacate, in diffusion-controlled drug delivery systems has been investigated.[9] These plasticizers can modify the drug diffusivity within a polymer matrix, thereby controlling the release kinetics of the active pharmaceutical ingredient.[9] This suggests that this compound could also be a valuable component in designing controlled-release formulations.

Caption: Role of this compound in controlled drug delivery.

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, a thorough understanding of its safety profile is essential. It is important to distinguish the toxicology of this compound from that of di(2-ethylhexyl) sebacate (DEHS), as the branched 2-ethylhexyl moiety in DEHS can be metabolized to 2-ethylhexanol, which is a peroxisome proliferator. This metabolic pathway is not present for the straight-chain this compound.

Studies on dibutyl sebacate (DBS), a related compound, have shown it to be of low acute toxicity and not cytotoxic in various cell lines.[5] Pancreatic lipase has been shown to hydrolyze DBS in vitro.[5] While specific biocompatibility data for this compound in pharmaceutical applications is limited in publicly available literature, its use in personal care products suggests a favorable safety profile for topical applications.[8]

Regulatory Status

The regulatory landscape for chemical substances is dynamic. For applications in medical devices and pharmaceuticals, materials must meet stringent safety and quality standards as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[10][11] The use of any excipient in a pharmaceutical formulation requires thorough evaluation and documentation to support its safety and compatibility with the active ingredient and other components of the dosage form. While some phthalates have come under scrutiny for their potential health risks, non-phthalate plasticizers like this compound may offer a safer alternative.[12]

Conclusion

This compound is a well-characterized compound with a unique set of properties that make it valuable in a range of applications, from industrial plastics to potentially advanced pharmaceutical formulations. For the research and drug development community, its role as a non-phthalate plasticizer, its potential as a pharmaceutical excipient in topical and controlled-release systems, and its favorable safety profile warrant further investigation. A clear understanding of its chemical identity, synthesis, and properties is the foundation for innovative applications of this versatile diester.

References

- 1. Dioctyl sebacate [webbook.nist.gov]

- 2. Dioctyl sebacate [webbook.nist.gov]

- 3. Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 5. cpsc.gov [cpsc.gov]

- 6. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]

- 7. scribd.com [scribd.com]

- 8. Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 9. Diffusion-controlled drug delivery systems: calculation of the required composition to achieve desired release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. congress.gov [congress.gov]

- 11. Code of Federal Regulations (CFR) | FDA [fda.gov]

- 12. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis of Di-n-octyl Sebacate from Sebacic Acid

This guide provides a comprehensive overview of the synthesis of Di-n-octyl sebacate, a versatile ester with significant applications in the polymer and lubricant industries. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the chemical principles, reaction optimization, and detailed procedural workflows for the successful laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

This compound (DOS) is the diester formed from the reaction of sebacic acid, a ten-carbon dicarboxylic acid, with n-octanol.[1] It is a colorless, oily liquid known for its excellent properties as a plasticizer, particularly for providing low-temperature flexibility to polymers like polyvinyl chloride (PVC) and synthetic rubbers.[2][3][4] Unlike some traditional phthalate plasticizers, this compound is a non-phthalate alternative, which has garnered significant interest due to increasing environmental and health concerns associated with phthalates.[4] Its low volatility, high thermal stability, and good compatibility with a range of resins make it a valuable component in various formulations, including films, coatings, and medical devices.[2][5] Furthermore, its lubricating properties are leveraged in the formulation of specialty greases and synthetic lubricants for demanding applications.[4]

Key Properties of this compound:

| Property | Value |

| CAS Number | 2432-87-3[6] |

| Molecular Formula | C₂₆H₅₀O₄[7][8][9] |

| Molecular Weight | 426.68 g/mol [7] |

| Appearance | Colorless to light yellow oily liquid[6] |

| Boiling Point | 256 °C[3] |

| Melting Point | -55 °C[3] |

| Flash Point | ~215 °C[6] |

| Density | ~0.913 g/cm³ at 25 °C[6] |

The Chemistry of Synthesis: Fischer Esterification

The synthesis of this compound from sebacic acid and n-octanol is a classic example of Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.

The overall reaction is as follows:

HOOC-(CH₂)₈-COOH + 2 CH₃(CH₂)₇OH ⇌ CH₃(CH₂)₇OOC-(CH₂)₈-COO(CH₂)₇CH₃ + 2 H₂O (Sebacic Acid + n-Octanol ⇌ this compound + Water)

Reaction Mechanism

The Fischer esterification is a reversible process. To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.

The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol (n-octanol) acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl group, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the monoester.

-

Repeat for the Second Carboxylic Acid Group: The process is repeated on the second carboxylic acid group of the sebacic acid to form the final product, this compound.

Below is a diagram illustrating the key steps in the formation of one ester linkage.

Caption: Fischer Esterification Mechanism Workflow.

Choice of Catalyst

The selection of a suitable catalyst is crucial for an efficient esterification process.

-

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid are effective but can be corrosive and lead to side reactions and colored byproducts, complicating purification.

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture. More advanced catalysts like nano-MoS₂/sericite have also been explored for their catalytic activity and potential to enhance the tribological properties of the final product.[1]

-

Organometallic Catalysts: Titanate esters, such as titanium isopropylate or tetrabutyl titanate, are widely used in industrial processes.[10] They offer high catalytic activity at elevated temperatures and produce lighter-colored products.[10] Stannous oxide is another effective non-solid acid catalyst that boasts high activity and an environmentally friendly profile.[11]

-

Enzymatic Catalysts: Lipases, such as Novozym 435, present a green alternative, operating under milder conditions (e.g., 40-100°C).[12][13] This approach minimizes side reactions and energy consumption. However, the reaction times can be longer, and the cost of the enzyme may be a consideration for large-scale production.[12]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed methodology for the synthesis of this compound using a titanate catalyst, a common and effective method for laboratory-scale production.

Materials and Equipment

-

Reactants:

-

Sebacic acid (99% purity)

-

n-Octanol (99% purity)

-

-

Catalyst:

-

Titanium (IV) isopropoxide (or similar titanate ester)

-

-

Neutralizing Agent:

-

Sodium hydroxide solution (e.g., 3-5% aqueous solution)

-

-

Adsorbent:

-

Activated carbon

-

-

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer or thermocouple

-

Dean-Stark apparatus with a condenser

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation setup

-

Filter funnel and filter paper

-

Synthesis Workflow

The synthesis process can be broken down into five main stages: esterification, dealcoholization, neutralization, purification, and final product isolation.

Caption: Overall Synthesis Workflow for this compound.

Detailed Procedure

-

Esterification Reaction:

-

Charge the four-neck flask with sebacic acid and n-octanol. A molar ratio of n-octanol to sebacic acid of 2.4:1 to 2.6:1 is recommended to drive the reaction forward.[10]

-

Assemble the apparatus with the mechanical stirrer, thermometer, and Dean-Stark trap connected to a condenser.

-

Begin stirring and heat the mixture to approximately 150-165°C.[10]

-

Once the temperature has stabilized, add the titanate catalyst. The catalyst loading is typically around 0.4% of the weight of the sebacic acid.[10]

-

Increase the temperature to 210-225°C to initiate the esterification reaction.[10] Water will begin to collect in the Dean-Stark trap as a byproduct.

-

Monitor the reaction progress by periodically taking samples and determining the acid number. The reaction is considered complete when the acid number is ≤ 0.20 mgKOH/g.[10] This typically takes 3-4 hours.[10]

-

-

De-alcoholization:

-

After the reaction is complete, cool the mixture slightly.

-

First, remove the bulk of the excess n-octanol by simple distillation at atmospheric pressure.

-

Subsequently, apply a vacuum to remove the remaining traces of n-octanol at an elevated temperature. This step is crucial for obtaining a high-purity product.

-

-

Neutralization:

-

Cool the crude ester to around 95-105°C.[10]

-

Slowly add a 3% aqueous sodium hydroxide solution while stirring to neutralize the acidic catalyst and any remaining unreacted sebacic acid.[10]

-

After stirring for 30-40 minutes, stop the agitation and allow the layers to separate in a separatory funnel.[10]

-

Drain the lower aqueous layer containing the neutralized catalyst and soaps.

-

-

Purification:

-

Wash the organic layer with hot deionized water to remove any residual salts.

-

Transfer the washed crude product to a clean flask and add a small amount of activated carbon (as a decolorizing agent).

-

Stir the mixture for 25-35 minutes to allow for adsorption of colored impurities.[10]

-

Filter the mixture while hot to remove the activated carbon.

-

-

Final Product Isolation:

-

For the highest purity, the final product can be subjected to vacuum distillation. This step removes any remaining high-boiling impurities.

-

The purified this compound is collected as a clear, colorless to pale yellow liquid.

-

Analysis and Characterization of this compound

To ensure the synthesized product meets the required quality standards, a series of analytical tests should be performed.

| Analytical Technique | Purpose | Typical Results |

| Acid Number Titration | To quantify residual acidity from unreacted sebacic acid or catalyst. | ≤ 0.07 mgKOH/g for high-purity product.[10] |

| Gas Chromatography (GC) | To determine the purity of the this compound and quantify any residual n-octanol or monoester. | Purity ≥ 99.5%.[10] |

| Color (APHA/Pt-Co) | To assess the visual quality and effectiveness of the purification process. | ≤ 20.[10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure by identifying characteristic functional groups. | Strong C=O stretch (ester) ~1735 cm⁻¹, C-O stretch ~1170 cm⁻¹. Absence of broad O-H stretch from carboxylic acid. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural elucidation of the molecule. | Confirms the presence of the octyl chains and the sebacate backbone. |

| Viscosity Measurement | To determine a key physical property for lubricant applications. | ~19.9 mPa·s at 20°C.[6] |

| Flash Point Measurement | To assess the thermal stability and safety of the product. | ≥ 215°C.[2][10] |

Troubleshooting and Process Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Slow Reaction Rate / Low Conversion | - Insufficient catalyst loading.- Inefficient water removal.- Reaction temperature too low. | - Increase catalyst concentration slightly.- Ensure the Dean-Stark trap is functioning correctly.- Increase reaction temperature within the recommended range. |

| High Acid Number in Final Product | - Incomplete reaction.- Insufficient neutralization. | - Extend reaction time until the target acid number is reached.- Ensure proper amount and concentration of NaOH solution is used during neutralization. |

| Dark Product Color | - Reaction temperature too high, causing side reactions.- Ineffective purification. | - Maintain the reaction temperature within the optimal range.- Ensure sufficient contact time with activated carbon and proper filtration. |

| Cloudy Product | - Presence of water.- Residual salts from neutralization. | - Ensure the product is thoroughly dried after washing.- Perform an additional hot water wash before the final drying/distillation step. |

Conclusion

The synthesis of this compound via Fischer esterification is a well-established and scalable process. By carefully selecting the catalyst and optimizing reaction conditions—particularly temperature control and water removal—a high yield of high-purity product can be achieved. The detailed protocol and analytical methods provided in this guide serve as a robust framework for researchers and professionals to successfully synthesize and characterize this compound for a variety of advanced applications. The shift towards non-phthalate plasticizers and high-performance lubricants continues to underscore the industrial relevance of this versatile diester.

References

- 1. Tribological performance of this compound synthesized with ...: Ingenta Connect [ingentaconnect.com]

- 2. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]

- 3. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]

- 4. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. Dioctyl sebacate [webbook.nist.gov]

- 9. Dioctyl sebacate [webbook.nist.gov]

- 10. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 11. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

Di-n-octyl sebacate molecular weight and density

An In-Depth Technical Guide to the Physicochemical Properties of Di-n-octyl Sebacate

For professionals in research, scientific, and drug development fields, a precise understanding of the physicochemical properties of excipients and chemical reagents is paramount. This compound (DOS), a diester of sebacic acid and n-octanol, is a compound frequently utilized as a plasticizer, solvent, and lubricant. This guide provides a detailed examination of two of its core physical properties: molecular weight and density, grounded in authoritative data and practical experimental methodology.

Core Identification and Molecular Weight

This compound, identified by the CAS Number 2432-87-3 , is a key compound in various industrial and research applications.[1][2][3][4] Its fundamental physicochemical characteristics are derived directly from its molecular structure.

Molecular Formula and Structure

The empirical formula for this compound is C₂₆H₅₀O₄ .[1][3][5][6] This formula represents the combination of a central C₁₀ dicarboxylic acid (sebacic acid) esterified with two C₈ alcohol (n-octanol) chains. This structure, featuring long, flexible aliphatic chains, is crucial to its physical state as a colorless, oily liquid and its function as a plasticizer.[4][7]

Molecular Weight Calculation

The molecular weight (MW) is a critical parameter for stoichiometric calculations in chemical synthesis and formulation development. Based on its chemical formula, the molecular weight of this compound is determined to be 426.67 g/mol .[3][8][9] The NIST WebBook provides a more precise value of 426.6728 g/mol .[1][6]

The calculation is based on the atomic weights of its constituent elements:

-

Carbon (C): 26 atoms × 12.011 u = 312.286 u

-

Hydrogen (H): 50 atoms × 1.008 u = 50.400 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Molecular Weight: 312.286 + 50.400 + 63.996 = 426.682 u (or g/mol )[10]

This value is consistent across multiple authoritative sources.[5][11]

Density: A Temperature-Dependent Property

Density is a measure of mass per unit volume and is a fundamental specification for quality control, formulation calculations, and fluid dynamics modeling. For a liquid like this compound, density is significantly influenced by temperature.

Quantitative Density Data

The density of this compound is consistently reported to be approximately 0.912 g/mL at or near room temperature. The following table summarizes the reported values from various sources, highlighting the importance of specifying the temperature at which the measurement was taken.

| Density Value | Temperature | Source |

| 0.912 g/mL | Not Specified | Sigma-Aldrich[7], Parchem[8] |

| 0.9119 g/cm³ | 15 °C | CAS Common Chemistry[12] |

| 0.91 - 0.92 | 27 °C | Neuchem[13] |

| 0.910 - 0.916 | 27 °C | Indo-nippon Chemical Co. |

Note: 1 g/mL is equivalent to 1 g/cm³.

The slight variation in density values underscores the impact of temperature. As temperature increases, the kinetic energy of the molecules increases, leading to greater intermolecular distances and a corresponding decrease in density. This relationship is critical for applications where the substance will be used across a range of temperatures.

Experimental Protocol: Density Determination via Oscillating U-Tube

To ensure accuracy and reproducibility, a robust and self-validating protocol for density measurement is essential. The oscillating U-tube method, employed by modern digital density meters, offers high precision and is a standard in many research and quality control laboratories.

Principle of Operation

A U-shaped borosilicate glass tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the tube. When the tube is filled with a sample, the total mass changes, which in turn alters the oscillation frequency. The instrument measures this change in frequency and relates it directly to the density of the sample.

Step-by-Step Methodology

Objective: To accurately determine the density of a this compound sample at a controlled temperature (e.g., 25.0 °C).

Materials:

-

Digital Density Meter (e.g., Anton Paar DMA series or similar)

-

This compound sample

-

High-purity deionized water (for calibration)

-

Dry, filtered air (for calibration)

-

Syringes for sample injection

-

Lint-free wipes and appropriate cleaning solvents (e.g., ethanol, acetone)

Protocol:

-

Instrument Power-Up and Stabilization:

-

Power on the density meter.

-

Allow the instrument's internal Peltier thermostat to stabilize at the target temperature (25.0 °C ± 0.01 °C). Causality: Temperature is the most significant variable affecting liquid density; precise control is non-negotiable for accurate results.

-

-

Calibration Check (Self-Validation):

-

Air Check: Ensure the measurement cell is clean and dry. Perform a measurement with dry air. The density should read at or near the density of air at the given temperature and pressure (~0.0012 g/cm³).

-

Water Check: Inject high-purity deionized water into the cell, ensuring no air bubbles are present. The density should be 0.997047 g/cm³ at 25.0 °C. Trustworthiness: This two-point check validates that the instrument is performing within specifications before measuring the sample. If the values deviate, a full calibration adjustment is required as per the manufacturer's instructions.

-

-

Sample Measurement:

-

Rinse the measurement cell with a small aliquot of the this compound sample to eliminate any residual cleaning solvent or water.

-

Carefully inject the this compound sample into the cell, avoiding the introduction of air bubbles. Causality: Bubbles represent a separate phase (gas) with a much lower density, and their presence will lead to erroneously low and unstable readings.

-

Allow the reading to stabilize. This indicates that the sample has reached thermal equilibrium with the cell.

-

Record the density reading.

-

-

Replicate Measurements:

-

Perform at least three independent measurements. To do this, clean the cell, dry it, and inject a fresh aliquot of the sample for each measurement.

-

Calculate the mean and standard deviation of the readings. A low standard deviation provides confidence in the result.

-

-

Cleaning:

-

Thoroughly clean the measurement cell with an appropriate solvent (e.g., ethanol) to remove the oily sample, followed by a final rinse with a volatile solvent like acetone to facilitate drying.

-

Visualization of Structure-Property Relationships

The molecular structure of this compound dictates its macroscopic physical properties. The following diagram illustrates this fundamental relationship.

Caption: Relationship between molecular components and physical properties of DOS.

References

- 1. Dioctyl sebacate [webbook.nist.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Dioctyl sebacate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 2432-87-3: Dioctyl decanedioate | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Dioctyl sebacate [webbook.nist.gov]

- 7. セバシン酸ジオクチル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. SEBACIC ACID DI-N-OCTYL ESTER | 2432-87-3 [chemicalbook.com]

- 10. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 11. dioctyl sebacate, 2432-87-3 [thegoodscentscompany.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. neuchem.com [neuchem.com]

Solubility of Di-n-octyl sebacate in organic solvents

An In-Depth Technical Guide to the Solubility of Di-n-octyl Sebacate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (DOS), a widely used plasticizer and emollient. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents its known solubility profile, and offers a robust experimental protocol for quantitative determination.

This compound is the diester of decanedioic acid (sebacic acid) and n-octanol. It is a colorless to light-yellow, oily liquid known for its excellent low-temperature flexibility, high plasticizing efficiency, and low volatility.[1] These properties make it a valuable component in a variety of applications, including as a plasticizer for PVC and other polymers, a lubricant in metal drawing, and an emollient or film-forming agent in cosmetic and pharmaceutical formulations.[1][2] In the pharmaceutical field, its function as an excipient can be critical for enhancing the stability and bioavailability of drug products.[3]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₀O₄ | [4] |

| Molecular Weight | 426.67 g/mol | [5] |

| Appearance | Colorless, oily liquid | [1] |

| Density | ~0.916 g/cm³ at 20°C | [6] |

| Boiling Point | 442.0 °C at 760 mmHg | [5] |

| Melting Point | -55 °C | [1] |

| Water Solubility | Practically insoluble | [1] |

It is important to distinguish this compound from its branched-chain isomer, bis(2-ethylhexyl) sebacate (DEHS, CAS: 122-62-3), with which it is often confused. While their properties are similar, the linear alkyl chains of this compound can influence its intermolecular interactions and, consequently, its solubility profile.

Theoretical Principles of Solubility

The solubility of a substance is dictated by the intermolecular forces between the solute (DOS) and the solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarity and intermolecular force characteristics are more likely to be miscible.[7]

Molecular Structure and Polarity: this compound is a large, predominantly non-polar molecule. Its structure consists of a central, moderately polar ester region (-COO-) flanked by two long, non-polar octyl (-C₈H₁₇) chains. These long hydrocarbon chains are the dominant feature, giving the molecule its oily character and low polarity.

-

Van der Waals Forces: The primary intermolecular forces at play for DOS are London dispersion forces, a type of van der Waals force that increases with molecular size and surface area.

-

Dipole-Dipole Interactions: The two ester groups introduce polar C=O and C-O bonds, allowing for weak dipole-dipole interactions. However, these are largely shielded by the bulky alkyl chains.

-

Hydrogen Bonding: DOS can act as a hydrogen bond acceptor at its ester oxygen atoms but cannot act as a hydrogen bond donor.

Therefore, DOS will dissolve best in solvents that can establish favorable van der Waals interactions with its long alkyl chains. Solvents that are highly polar and rely on strong hydrogen bonding networks (like water) are poor solvents for DOS because the energy cost of disrupting the solvent's network is not compensated by favorable solute-solvent interactions.

Diagram: The "Like Dissolves Like" Principle for this compound

Caption: A diagram illustrating the dissolution mechanism of this compound.

Solubility Profile of this compound

Table of Solubility in Common Organic Solvents:

| Solvent Class | Example Solvent | Polarity Index | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Toluene | 0.1, 2.4 | Freely Soluble / Miscible | Non-polar solvents that readily interact with the octyl chains via van der Waals forces.[1] |

| Chlorinated | Dichloromethane | 3.1 | Freely Soluble / Miscible | Moderately polar solvent capable of dissolving both polar and non-polar compounds.[1] |

| Ethers | Diethyl Ether | 2.8 | Freely Soluble / Miscible | Acts as a good solvent for large, low-polarity molecules.[1] |

| Ketones | Acetone | 5.1 | Soluble | Aprotic polar solvent; its carbonyl group can interact with the ester part of DOS.[1] |

| Esters | Ethyl Acetate | 4.4 | Soluble | "Like dissolves like" principle applies strongly due to similar functional groups.[1] |

| Alcohols | Ethanol, Methanol | 4.3, 5.1 | Soluble to Sparingly Soluble | The polarity and hydrogen-bonding nature of short-chain alcohols may limit miscibility compared to non-polar solvents. Solubility likely decreases as the alcohol chain length decreases.[1] |

| Glycols | Propylene Glycol | High | Insoluble | High polarity and extensive hydrogen bonding make it a poor solvent for DOS.[1] |

| Water | Water | 10.2 | Practically Insoluble | Highly polar, strong hydrogen-bonding network excludes the non-polar DOS molecule.[1] |

Note: "Freely Soluble" or "Miscible" implies that DOS can likely dissolve in all proportions or to a very high concentration. "Soluble" indicates significant dissolution, while "Sparingly Soluble" suggests limited dissolution.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific data, researchers can employ a robust, self-validating protocol to determine the solubility of this compound in a solvent of interest. The following method is a synthesized "best-practice" approach based on the established shake-flask method, coupled with modern analytical quantification.[6]

Objective: To determine the equilibrium solubility of liquid this compound in an organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Solvent of interest (HPLC or analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge capable of holding the vials/tubes

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials for analysis

-

Quantification instrument: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

Protocol Workflow Diagram

Caption: Experimental workflow for the quantitative determination of DOS solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of glass vials (in triplicate for statistical validity), add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. "Excess" means adding enough DOS so that a separate, undissolved phase is clearly visible after equilibration. For a liquid solute, this might be approximately 10-20% of the solvent volume.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (Causality: This step is critical to ensure the solvent is fully saturated with the solute, reaching thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility):

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a prolonged period, typically 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached; a preliminary time-course study can validate the minimum required time.

-

-

Phase Separation (Causality: Physical separation of the undissolved solute is mandatory before analysis. Centrifugation is superior to simple settling for an oily liquid, as it helps break any fine emulsions and ensures a clear supernatant):

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow coarse separation.

-

Transfer the vials to a centrifuge. Spin at a moderate to high speed (e.g., 3000 rpm for 15 minutes) to force the separation of the undissolved DOS phase.

-

-

Sample Collection and Filtration (Trustworthiness: This step ensures that only the truly dissolved solute is analyzed. The use of a chemical-resistant PTFE filter prevents contamination from the filter material and removes any microscopic, non-dissolved droplets):

-

Carefully draw the clear supernatant (the solvent saturated with DOS) into a syringe, avoiding any disturbance of the separated DOS layer at the bottom.

-

Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the solution into a clean, tared vial. This filtered sample is your saturated stock solution.

-

-

Quantification by Analysis (e.g., GC-MS):

-

Calibration: Prepare a set of calibration standards by accurately dissolving known masses of DOS in the pure solvent to create a series of solutions with concentrations spanning the expected solubility range.

-

Sample Preparation: Perform a precise, gravimetric dilution of the filtered saturated stock solution to bring its concentration into the linear range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted sample(s) using a validated GC-MS or HPLC method.[8] The analytical instrument will provide a response (e.g., peak area) proportional to the concentration.

-

Calculation: Plot the response of the standards against their concentrations to generate a calibration curve. Use the equation of the line from this curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.

-

-

Reporting Results:

-

Express the final solubility as mass per volume (e.g., mg/mL or g/100 mL) or molarity (mol/L) at the specified temperature.

-

Report the mean and standard deviation of the triplicate measurements.

-

Conclusion

This compound is a predominantly non-polar diester whose solubility is governed by the "like dissolves like" principle. It is freely soluble or miscible with non-polar organic solvents such as hydrocarbons and ethers, and shows good solubility in moderately polar solvents like ketones and esters. It is practically insoluble in highly polar, hydrogen-bonding solvents like water and glycols. While specific quantitative solubility data is scarce in the literature, this guide provides a robust, first-principles-based framework and a detailed experimental protocol for its determination. This enables researchers in pharmaceutical development and materials science to generate the precise data needed to support formulation, processing, and quality control activities.

References

An In-depth Technical Guide to the Toxicological Data and Safety of Di-n-octyl Sebacate

Introduction

Di-n-octyl sebacate (DOS), a diester of sebacic acid and n-octanol, is a versatile chemical intermediate and plasticizer utilized in a variety of industrial applications, including as a component in lubricants, plastics, and coatings. As its use is widespread, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, manufacturing personnel, and end-users. This technical guide provides a comprehensive overview of the available toxicological data for this compound, offering field-proven insights into its safety assessment. The methodologies for key toxicological studies are detailed, underpinned by internationally recognized guidelines, to provide a framework for the rigorous evaluation of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is critical for predicting its toxicokinetic behavior—absorption, distribution, metabolism, and excretion (ADME).

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2432-87-3 |

| Molecular Formula | C26H50O4 |

| Molecular Weight | 426.68 g/mol |

| Physical State | Liquid |

| Log Kow (Octanol-Water Partition Coefficient) | 10.08 |

The high Log Kow value suggests a lipophilic nature, indicating a potential for bioaccumulation and absorption through lipid-rich biological membranes.

Toxicological Profile

The safety of this compound has been evaluated across a range of toxicological endpoints. The following sections detail the findings from acute toxicity, irritation and sensitization, repeated dose toxicity, genotoxicity, and reproductive and developmental toxicity studies.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For this compound, the data consistently indicate a low order of acute toxicity via the oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | >4,560 mg/kg | Not Classified |

| LD50 | Rabbit | Dermal | 15,029 mg/kg | Not Classified |

These high LD50 values signify that a large dose of this compound is required to cause mortality in test animals, supporting its low acute toxicity profile.

Skin and Eye Irritation

The potential of a substance to cause local irritation upon contact with the skin and eyes is a critical component of its safety assessment. Studies on this compound have demonstrated a minimal to non-irritating potential.

In a study conducted on rabbits, a single 4-hour, semi-occluded application of this compound to the skin resulted in very slight erythema, which resolved within 72 hours.[1] Another study reported no dermal irritation or corrosion in rabbits after a 4-hour application.[2] The primary irritation index has been reported as 0.0, leading to a classification of non-irritating.

Similarly, eye irritation studies in rabbits have shown that this compound is not an eye irritant.[3]

Skin Sensitization

Repeated Dose Toxicity

Subchronic toxicity studies provide insights into the adverse effects of repeated exposure to a substance over a longer period. A 13-week study in rats with the related compound, di-n-octyl phthalate (DNOP), showed mild histological changes in the thyroid and liver at the highest dose of 5000 ppm.[5] The no-observed-effect-level (NOEL) for DNOP in this study was determined to be 500 ppm, equivalent to 36.8 mg/kg body weight/day.[5]

Genotoxicity

Genotoxicity assays are designed to detect the potential of a substance to cause damage to genetic material. Based on available safety data sheets, this compound is not classified as a germ cell mutagen.[4] However, a comprehensive assessment would typically involve a battery of in vitro and in vivo tests.

Carcinogenicity

Long-term carcinogenicity studies are crucial for substances with widespread and prolonged human exposure. Currently, this compound is not classified as a carcinogen.[4]

Reproductive and Developmental Toxicity

The potential for a substance to interfere with reproductive function and fetal development is a key consideration in its safety profile. A study on a related compound, di-n-octyl phthalate (DNOP), in Sprague-Dawley rats did not show adverse effects on maternal body weight gain, post-implantation loss, or fetal body weight.[6] However, an increase in rudimentary lumbar ribs was observed at all dose levels, leading to a lowest-observed-adverse-effect level (LOAEL) for developmental toxicity of 0.25 g/kg/day.[6] The anogenital distance in male fetuses was not affected by DNOP.[6] Based on available data, this compound is not classified as a reproductive toxicant.[4]

Experimental Protocols: A Methodological Deep Dive

To ensure the scientific integrity and reproducibility of toxicological data, standardized and validated test protocols are essential. The following sections provide detailed methodologies for key toxicological assays, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The causality behind this experimental choice is to determine the intrinsic toxicity of a substance after a single oral administration, providing a basis for classification and labeling and for dose selection in longer-term studies.

Experimental Workflow for Acute Oral Toxicity (OECD 420)

Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

Methodology:

-

Animal Selection and Husbandry: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard diet and water ad libitum.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: this compound is prepared in an appropriate vehicle (e.g., corn oil) to the desired concentrations.

-

Sighting Study: A sighting study is performed to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.

-

Main Study: Groups of at least 5 female rats are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Dose Administration: The test substance is administered as a single dose by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded to determine the appropriate hazard classification.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is selected to evaluate the potential of a substance to cause local, reversible or irreversible, inflammatory changes to the skin at the site of application.

Experimental Workflow for Dermal Irritation (OECD 404)

Caption: Workflow for OECD 404 Dermal Irritation Study.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Application of the Test Substance: An amount of 0.5 g of this compound is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is 4 hours.

-

Observation of Skin Reactions: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to the Draize scale.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.

Mechanism of Action and Toxicokinetics

The toxicological effects of sebacate esters are generally considered to be of a low order. Upon ingestion, these esters are likely to undergo hydrolysis by esterases in the gastrointestinal tract and liver, breaking down into sebacic acid and the corresponding alcohol (n-octanol in this case). Sebacic acid is a naturally occurring dicarboxylic acid that can be metabolized through the beta-oxidation pathway. The resulting metabolites can then enter the citric acid cycle for energy production.[7] The high lipophilicity of this compound suggests that it could be absorbed through the skin, although the rate of absorption is expected to be low.

Regulatory Status and Safety Assessment

This compound is listed in the FDA's inventory of food contact substances.[8] Based on the available toxicological data, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The overall safety assessment indicates a low potential for adverse health effects under normal conditions of use.

Conclusion

The comprehensive toxicological data for this compound indicates a low level of toxicity across various endpoints, including acute oral and dermal toxicity, skin and eye irritation, and sensitization. While data for some endpoints, such as chronic toxicity and a complete reproductive and developmental toxicity profile, are not fully elucidated for this compound itself, studies on related compounds provide valuable context and suggest a low potential for significant adverse effects. The established OECD guidelines provide a robust framework for any further testing that may be required for specific regulatory purposes. For professionals in research, drug development, and manufacturing, this guide serves as a critical resource for understanding the safety profile of this compound and for implementing appropriate handling and safety protocols.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. eaht.org [eaht.org]

- 4. carlroth.com [carlroth.com]

- 5. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prenatal developmental toxicity studies on di-n-heptyl and di-n-octyl phthalates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

An In-Depth Technical Guide to the Biodegradability of Di-n-octyl Sebacate in the Environment

Abstract: Di-n-octyl sebacate (DOS), a widely used plasticizer and lubricant, is valued for its performance characteristics, including high plasticizing efficiency and low volatility. As with any chemical intended for widespread use, a thorough understanding of its environmental fate, particularly its biodegradability, is of paramount importance. This technical guide provides a comprehensive analysis of the biodegradability of DOS, synthesizing data from standardized tests, elucidating the biochemical pathways of its degradation, and offering detailed experimental protocols for its assessment. This document is intended for researchers, environmental scientists, and professionals in the chemical and drug development industries to support informed decision-making and environmental risk assessment.

Introduction: The Environmental Profile of a High-Performance Ester

This compound (CAS: 2432-87-3), the diester of sebacic acid and 1-octanol, is a key component in various industrial applications, from PVC plastics to engine oils.[1][2] Its molecular structure, characterized by a long aliphatic backbone and two octyl ester linkages, dictates its physical properties and, critically, its susceptibility to microbial degradation.[3] The primary route of environmental entry for DOS is through industrial discharge during manufacturing or leaching from consumer and industrial products.[3] Understanding its persistence and degradation is crucial for evaluating its ecological impact.

Physicochemical Properties and Environmental Distribution

A substance's environmental behavior is governed by its physical and chemical properties. For DOS, these properties suggest a tendency to associate with organic matter and a low potential for bioaccumulation despite high lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₀O₄ | [6] |

| Molecular Weight | 426.68 g/mol | [6] |

| Appearance | Colorless, oily liquid | [1][2] |

| Log Kₒw (n-octanol/water) | 10.08 | [4][5] |

| Bioconcentration Factor (BCF) | 3.896 | [4][5] |

| Water Solubility | Insoluble | [2] |

The high Log Kₒw indicates strong lipophilicity, suggesting a preference for partitioning into soil and sediment rather than remaining in the water column. However, the experimentally derived BCF is very low, indicating that DOS does not significantly accumulate in the tissues of organisms.[4][5] This discrepancy is likely due to rapid metabolism and elimination by exposed organisms.

Biochemical Pathway of Degradation

The biodegradation of this compound is initiated by an enzymatic hydrolysis of its ester bonds, a common pathway for ester-containing compounds in the environment. The overall process can be conceptualized as a two-stage breakdown followed by entry into central metabolic cycles.

Stage 1: Enzymatic Hydrolysis

The initial and rate-limiting step in DOS degradation is the cleavage of the two ester linkages. This reaction is catalyzed by non-specific extracellular lipases and esterases secreted by a wide range of soil and aquatic microorganisms. This hydrolysis yields sebacic acid and two molecules of 1-octanol.[3]

Caption: Initial hydrolysis of this compound.

Stage 2: Mineralization of Intermediates

The resulting products, sebacic acid and 1-octanol, are readily metabolized by microorganisms.

-

Sebacic Acid: As a 10-carbon dicarboxylic acid, it is catabolized via the β-oxidation pathway, a core metabolic process for fatty acids. It is shortened sequentially, yielding acetyl-CoA, which directly enters the Krebs (TCA) cycle for complete mineralization to carbon dioxide and water.

-

1-Octanol: This primary alcohol is oxidized first to octanal (an aldehyde) and then to octanoic acid by alcohol and aldehyde dehydrogenases, respectively. The resulting octanoic acid also enters the β-oxidation pathway.

This complete metabolic sequence ensures that the organic carbon of DOS is ultimately converted to CO₂, H₂O, and microbial biomass. A study on the similar compound Di-n-octyl phthalate (DOP) identified bacterial strains like Arthrobacter sp. and Rhodococcus sp. as effective degraders, utilizing a de-esterification pathway.[7] It is highly probable that similar microbial genera are involved in the degradation of DOS.

Caption: Complete biodegradation pathway of this compound.

Standardized Biodegradability Testing

The classification of a substance as "readily biodegradable" is determined through rigorous, standardized test methods. The most relevant for DOS is the OECD 301 series.

OECD 301: Ready Biodegradability

The OECD 301 guidelines encompass a suite of six tests designed to assess the potential for rapid and ultimate biodegradation of chemicals in an aerobic aqueous environment.[8][9] A substance is considered readily biodegradable if it meets a pass level of >60% of its theoretical carbon dioxide (ThCO₂) production or >70% of dissolved organic carbon (DOC) removal within a 28-day period.[8] Crucially, this pass level must be reached within a "10-day window" that begins once 10% biodegradation is achieved.

For insoluble substances like DOS, the most appropriate methods are:

-

OECD 301B (CO₂ Evolution Test): Measures the CO₂ produced from the mineralization of the test substance.[8][10]

-

OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microbial population during degradation.[11]

Safety data sheets for DOS report a biodegradation of 84.6% in 28 days based on a carbon dioxide generation test, unequivocally classifying it as readily biodegradable.[4][5]

Experimental Protocol: OECD 301B - CO₂ Evolution Test

This protocol outlines the methodology for assessing the biodegradability of DOS according to the OECD 301B guideline.

Objective: To determine the rate and extent of aerobic biodegradation of this compound by measuring the amount of CO₂ evolved.

Materials:

-

Test Substance: this compound (DOS).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Mineral Medium: (e.g., as specified in OECD 301 guideline).

-

CO₂-free air supply.

-

Incubation bottles (e.g., 2-4 L).

-

CO₂ absorption columns (e.g., containing Ba(OH)₂ or NaOH).

-

Titration equipment or Total Organic Carbon (TOC) analyzer.

-

Reference Substance: Sodium benzoate or aniline (to verify inoculum activity).

-

Toxicity Control: Test substance + Reference substance.

Procedure:

-

Preparation: A mineral medium is prepared and inoculated with a small volume of activated sludge, typically to a final concentration of 30 mg/L solids.[10]

-

Vessel Setup: The test is run in triplicate for each condition:

-

Test Vessels: Contain mineral medium, inoculum, and DOS (e.g., at 10-20 mg/L of organic carbon). Due to its insolubility, DOS should be coated onto a solid support like silica gel or emulsified.

-

Blank Vessels: Contain mineral medium and inoculum only (to measure endogenous CO₂ production).

-

Reference Vessels: Contain mineral medium, inoculum, and the reference substance.

-

Toxicity Control Vessels: Contain all components of the reference vessel plus the test substance.

-

-

Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days. CO₂-free air is bubbled through the suspension to maintain aerobic conditions.

-

CO₂ Trapping: The effluent gas from each vessel is passed through a series of absorption bottles containing a known volume and concentration of a base (e.g., 0.05 M Ba(OH)₂). The CO₂ produced reacts to form a carbonate precipitate (BaCO₃).

-

Measurement: Periodically (e.g., every 2-3 days), the amount of CO₂ evolved is quantified. This is typically done by titrating the remaining Ba(OH)₂ with standardized HCl or by measuring the total inorganic carbon in the absorption solution.

-

Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (Total CO₂ produced [test] - Total CO₂ produced [blank]) / (Theoretical CO₂ of test substance) * 100

Caption: Workflow for the OECD 301B CO₂ Evolution Test.

Ecotoxicological Profile

The environmental safety of a substance also depends on its toxicity to aquatic life. Data for DOS indicates a low level of concern.

| Test | Endpoint | Value | Species | Source |

| Acute Fish Toxicity | LC50 (96 h) | >1,000 mg/L | Fish | [4][5] |

| Acute Invertebrate Toxicity | EC50 (48 h) | >1,000 mg/L | Aquatic Invertebrates | [4][5] |

| Algal Toxicity | ErC50 (72 h) | >1,000 mg/L | Algae | [4][5] |

These high LC50 and EC50 values demonstrate that this compound is not classified as hazardous to the aquatic environment.[4][5] The low toxicity, coupled with its ready biodegradability, suggests a minimal risk to aquatic ecosystems under normal environmental concentrations.

Conclusion

-

DOS is readily biodegradable , achieving over 84% mineralization in 28 days in standardized OECD tests.[4][5]

-

The degradation pathway proceeds via enzymatic hydrolysis to sebacic acid and 1-octanol, both of which are subsequently mineralized through common metabolic pathways like β-oxidation .

-

Despite a high Log Kₒw, DOS shows a very low potential for bioaccumulation , likely due to rapid metabolic breakdown by organisms.

-

The substance exhibits low acute toxicity to fish, invertebrates, and algae.

For professionals in research and development, this profile supports the use of this compound as a component in formulations where environmental compatibility is a key consideration. Its rapid removal from the environment minimizes concerns regarding persistence and long-term ecological impact.

References

- 1. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 2. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 3. Dioctyl Sebacate | Alchemist Plasticizer [alchemist-plasticizer.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. Dioctyl sebacate [webbook.nist.gov]

- 7. Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. smithers.com [smithers.com]

- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

Introduction: Characterizing a Key Industrial Diester

An In-depth Technical Guide to the Infrared Spectrum of Di-n-octyl Sebacate (DOS)

This compound (DOS), the dioctyl ester of decanedioic acid, is a high-molecular-weight diester with the chemical formula C₂₆H₅₀O₄.[1][2][3] Valued for its excellent thermal stability, low volatility, and superb plasticizing properties, DOS is a critical component in a wide array of applications, from synthetic lubricants and hydraulic fluids to polymers and PVC plastics where it enhances flexibility and durability.

Given its widespread use, verifying the identity, purity, and stability of DOS is a crucial aspect of quality control and research. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideally suited for this purpose.[4] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide provides a detailed protocol for acquiring and interpreting the FTIR spectrum of DOS, offering researchers and drug development professionals a robust framework for its characterization.

Fundamentals of IR Spectroscopy: The Molecular Vibration Fingerprint

Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes.[5] The primary types of vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).

An FTIR spectrometer measures this absorption of infrared radiation as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹). The resulting plot of absorbance or transmittance versus wavenumber is the IR spectrum. The key diagnostic regions of the spectrum allow for the identification of specific functional groups:

-

4000-2500 cm⁻¹: Corresponds to stretching vibrations of O-H, N-H, and C-H bonds.

-

2500-2000 cm⁻¹: The region for triple bond stretching (e.g., C≡C, C≡N).

-

2000-1500 cm⁻¹: Dominated by double bond stretching, most notably the carbonyl (C=O) group.[5]

-

Below 1500 cm⁻¹: Known as the "fingerprint region," this area contains a complex array of bending vibrations and single-bond stretches that are unique to the overall molecular structure.

For a molecule like this compound, we anticipate strong, characteristic signals from its two ester functional groups and the long aliphatic chains.

Experimental Protocol: Acquiring the IR Spectrum of DOS via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing liquid samples like DOS due to its simplicity, speed, and minimal sample preparation.[6] The method involves placing the sample directly onto a high-refractive-index crystal (commonly diamond), through which the IR beam is passed.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Confirm the ATR accessory is correctly installed and the crystal surface is clean.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

Causality: The background scan is a critical self-validating step that captures the IR spectrum of the ambient environment (e.g., atmospheric water vapor and CO₂) and the ATR crystal itself. This signal is subsequently subtracted from the sample spectrum to ensure that the final data represents only the sample's absorbance.[4][7]

-

With the clean, empty ATR crystal in place, initiate a background scan. A typical scan consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[8]

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal. Only a small volume (typically 1-2 drops) is needed to completely cover the crystal surface.[7]

-

Lower the press arm to apply consistent pressure, ensuring optimal contact between the liquid sample and the crystal. This step is crucial for reproducibility.[6]

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, acquire the sample spectrum.[4] The software will automatically ratio the single beam sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Retract the press arm and wipe the DOS from the crystal using a soft, lint-free cloth (e.g., a Kimwipe) soaked in a suitable solvent like isopropanol or ethanol.[7]

-

Perform a final wipe with a clean, dry cloth to ensure no residue remains for the next measurement.

-

Spectral Analysis and Interpretation of this compound

The IR spectrum of DOS is dominated by features arising from its aliphatic ester structure. The key absorption bands are detailed below and summarized in Table 1.

-

C-H Stretching (3000-2800 cm⁻¹): The most intense group of bands in the spectrum appears just below 3000 cm⁻¹. These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the numerous methylene (-CH₂) and terminal methyl (-CH₃) groups of the octyl and sebacate chains.[5] The sheer number of these bonds in the C₂₆H₅₀O₄ molecule accounts for the high intensity of these peaks.

-

Carbonyl (C=O) Stretching (~1738 cm⁻¹): A very strong, sharp absorption peak appears in the 1750-1735 cm⁻¹ region.[9] This is the characteristic stretching vibration of the C=O double bond in the aliphatic ester functional group.[10] Its high intensity is due to the large change in dipole moment during the vibration. The position of this band is a reliable indicator of the ester group and is often the first peak an analyst will look for when identifying such a compound.

-

C-H Bending (1465 cm⁻¹ and 1378 cm⁻¹): In the fingerprint region, two distinct bands corresponding to C-H bending (deformation) vibrations are observed. The peak around 1465 cm⁻¹ is attributed to the scissoring deformation of the -CH₂- groups.[5] A less intense peak near 1378 cm⁻¹ arises from the symmetric bending ("umbrella" mode) of the terminal -CH₃ groups.

-

C-O Stretching (1300-1000 cm⁻¹): The spectrum shows two prominent absorptions in this region, which are characteristic of the ester C-O linkage. These bands arise from the asymmetric and symmetric stretching of the C-O-C unit of the ester group.[9] For DOS, a strong, broad band is typically centered around 1170 cm⁻¹, corresponding to the C-C(=O)-O asymmetric stretch.

-